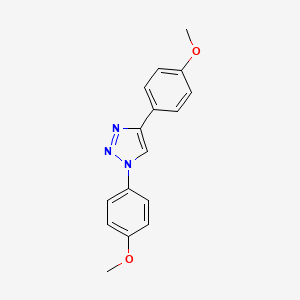
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of two 4-methoxyphenyl groups attached to the 1 and 4 positions of the triazole ring. The 1,2,3-triazole moiety is known for its stability, aromaticity, and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry, materials science, and other fields .
準備方法
The synthesis of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, allowing for the formation of 1,4-disubstituted 1,2,3-triazoles in high yields. The general synthetic route involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or an organic solvent .
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, scalability, and safety. In this approach, the reactants are continuously fed into a reactor containing the copper catalyst, and the product is continuously collected, allowing for efficient large-scale production .
化学反応の分析
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form triazole N-oxides.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting processes like DNA replication and transcription .
類似化合物との比較
1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole, 1,4-bis(4-chlorophenyl)-: Similar structure but with chloro groups instead of methoxy groups, leading to different chemical properties and biological activities.
1H-1,2,3-Triazole, 1,4-bis(4-methylphenyl)-:
1H-1,2,3-Triazole, 1,4-bis(4-nitrophenyl)-: Features nitro groups, which can significantly alter its electronic properties and interactions with biological targets.
The uniqueness of 1H-1,2,3-Triazole, 1,4-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
876012-84-9 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
1,4-bis(4-methoxyphenyl)triazole |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-7-3-12(4-8-14)16-11-19(18-17-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3 |
InChIキー |
ADOOFUVEQCCEJM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)

![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
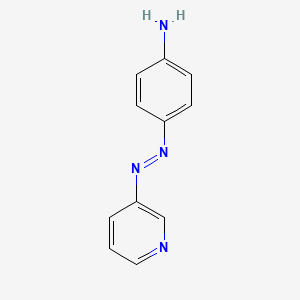
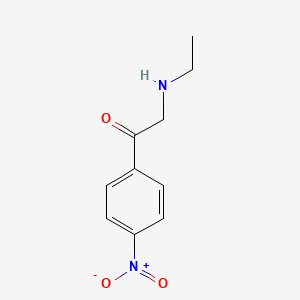

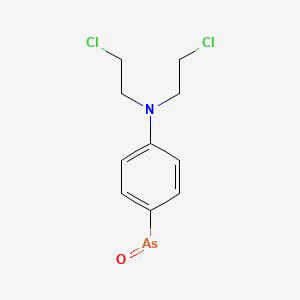
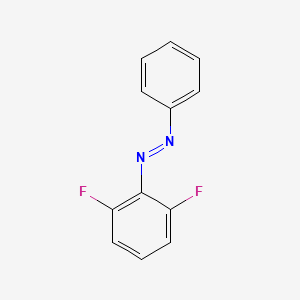
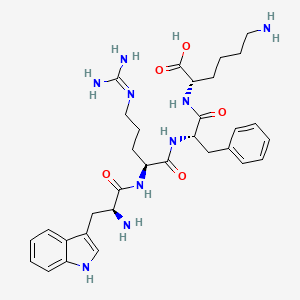
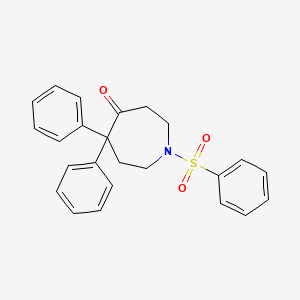

![6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177678.png)
![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)
